molecular formula C11H11NO3 B8415219 Methyl 3-(3-Pyridylcarbonyl)but-3-enoate

Methyl 3-(3-Pyridylcarbonyl)but-3-enoate

Cat. No.: B8415219
M. Wt: 205.21 g/mol
InChI Key: YVIULLANGGRGOH-UHFFFAOYSA-N
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Description

Methyl 3-(3-pyridylcarbonyl)but-3-enoate is a high-value chemical building block designed for advanced synthetic and medicinal chemistry applications. Its structure incorporates both a β,γ-unsaturated ester and a nicotinoyl (3-pyridylcarbonyl) group, making it a versatile precursor for the construction of complex molecules . But-3-enoate esters are strategically important in transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, to access functionalized organic scaffolds . The integrated pyridyl moiety can serve as a coordinating directing group in catalytic C–H functionalization processes, enabling selective transformations at specific C-H bonds of saturated heterocycles and other systems, which is a powerful strategy for diversifying lead compounds in drug discovery . Furthermore, the electron-deficient alkene within the molecule is a potential site for nucleophilic conjugate additions, offering a pathway to introduce further structural complexity. This combination of features makes this compound a particularly useful reagent for researchers developing novel synthetic methodologies and investigating new pharmacophores for therapeutic agents .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 3-(pyridine-3-carbonyl)but-3-enoate

InChI

InChI=1S/C11H11NO3/c1-8(6-10(13)15-2)11(14)9-4-3-5-12-7-9/h3-5,7H,1,6H2,2H3

InChI Key

YVIULLANGGRGOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=C)C(=O)C1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences between Methyl 3-(3-Pyridylcarbonyl)but-3-enoate and its analogs:

Compound Name Key Substituents Molecular Formula CAS Number Key Features
This compound 3-Pyridylcarbonyl, methyl ester $ \text{C}{11}\text{H}{11}\text{NO}_3 $ Not available Aromatic pyridine ring; conjugated carbonyl
Methyl 3-butenoate Simple unsaturated ester $ \text{C}5\text{H}8\text{O}_2 $ 3724-55-8 No heterocyclic groups; volatile liquid
Ethyl 3-methylbut-3-enoate Ethyl ester, methyl branch $ \text{C}7\text{H}{12}\text{O}_2 $ 1617-19-2 Branched alkene; higher lipophilicity
Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate Dichloro, methylamino substituents $ \text{C}{12}\text{H}{11}\text{Cl}2\text{N}2\text{O}_3 $ 82140-55-4 Electron-withdrawing groups; increased reactivity

Key Observations :

  • Chloro and methylamino substituents in analogs (e.g., CAS 82140-55-4) alter electronic properties, affecting reactivity and bioavailability .

Physical and Chemical Properties

Comparative physical properties are summarized below:

Property This compound Methyl 3-butenoate Ethyl 3-methylbut-3-enoate
Molecular Weight (g/mol) ~205.21 (estimated) 100.12 128.17
Boiling Point (°C) >200 (estimated) 112 ~160 (estimated)
LogP (Partition Coefficient) ~1.5 (estimated) 1.00 1.9
Solubility Moderate in polar solvents Highly volatile Lipophilic

Key Observations :

  • The pyridyl group increases molecular weight and polarity compared to Methyl 3-butenoate, likely reducing volatility.
  • Ethyl 3-methylbut-3-enoate’s higher LogP (1.9) suggests greater lipid solubility, making it more suitable for hydrophobic applications .

Q & A

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer : Follow GHS guidelines ():
  • PPE : Nitrile gloves, lab coat, and eye protection (H302: Harmful if swallowed).
  • Ventilation : Use fume hoods to avoid inhalation of vapors (flash point ~20°C).
  • First aid : Immediate rinsing with water for skin/eye contact; consult SDS for antidotes .

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